molecular formula C15H22N2O2S B12125944 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole

Cat. No.: B12125944
M. Wt: 294.4 g/mol
InChI Key: ONZZJAHVEBRGRE-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with dimethyl groups and a sulfonyl group, attached to a dihydroindole structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first substituted with dimethyl groups at the 3 and 5 positions. Following this, a sulfonyl group is introduced at the 1 position of the piperidine ring. The final step involves the attachment of the dihydroindole structure to the sulfonyl-substituted piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonyl-containing compounds.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl group is particularly important for binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-piperidine-1-sulfonyl)-phenylamine: This compound features a similar piperidine ring and sulfonyl group but differs in the attached aromatic structure.

    3-(3,5-Dimethyl-piperidine-1-sulfonyl)-benzoic acid: Another related compound with a benzoic acid moiety instead of the dihydroindole structure.

Uniqueness

5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is unique due to its combination of a piperidine ring, sulfonyl group, and dihydroindole structure. This unique arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H22N2O2S/c1-11-7-12(2)10-17(9-11)20(18,19)14-3-4-15-13(8-14)5-6-16-15/h3-4,8,11-12,16H,5-7,9-10H2,1-2H3

InChI Key

ONZZJAHVEBRGRE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3)C

Origin of Product

United States

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